
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . This process can be achieved through radical chemistry or metal-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
科学的研究の応用
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also act as a bioisostere, mimicking the behavior of other functional groups in biological systems .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-Fluoromethylpyridine: Another pyridine derivative with different substitution patterns and reactivity.
Uniqueness
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a difluoromethyl group and a hydroxyl group on the pyridine ring allows for diverse chemical modifications and interactions with biological targets .
特性
分子式 |
C7H6BrF2NO3 |
|---|---|
分子量 |
270.03 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-hydroxypyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H5F2NO3.BrH/c8-6(9)3-1-2-10-4(5(3)11)7(12)13;/h1-2,6,11H,(H,12,13);1H |
InChIキー |
IQPPKRNFLRMHLM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)F)O)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


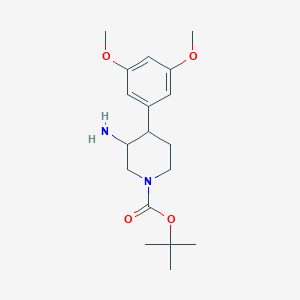
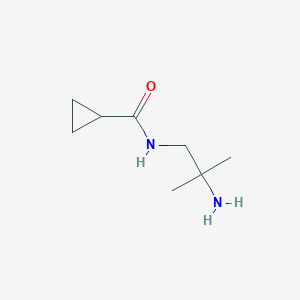
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
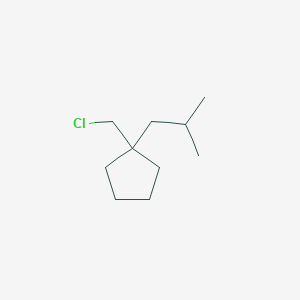



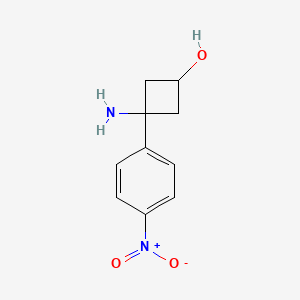
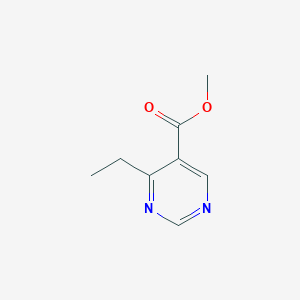

![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
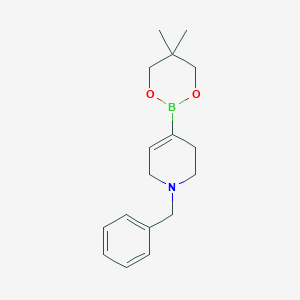

![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)
